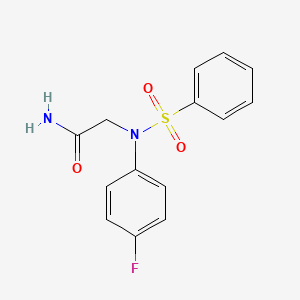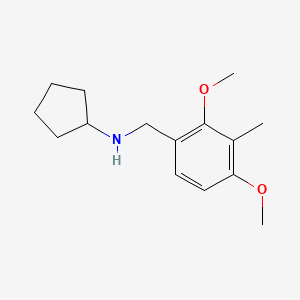
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one, also known as CPEC, is a synthetic compound that belongs to the family of flavonoids. CPEC has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is not fully understood. However, studies have suggested that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the expression of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one can reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to reduce the levels of reactive oxygen species and lipid peroxidation in various animal models of oxidative stress. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its relatively simple synthesis method, which makes it readily available for laboratory experiments. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have low toxicity and exhibits good bioavailability. However, one of the limitations of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. One of the areas of interest is the development of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and efficacy of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one in human clinical trials.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple, and it exhibits low toxicity and good bioavailability. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand the potential of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves the reaction between 2-chloroacetophenone and ethyl acetoacetate, followed by cyclization with salicylaldehyde. The resulting product is then subjected to ethylation with iodomethane to obtain 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one. The synthesis method of 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. Studies have shown that 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one exhibits anti-inflammatory, antioxidant, and anticancer properties. 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been found to inhibit the growth of cancer cells in various types of cancer, including breast, lung, and liver cancer. Additionally, 3-(2-chlorophenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-14-16(10-12)22-11(2)17(18(14)20)13-6-4-5-7-15(13)19/h4-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGDRNUGAITEJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6890102 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5769486.png)
![4-{[(anilinocarbonothioyl)amino]methyl}benzoic acid](/img/structure/B5769488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5769496.png)
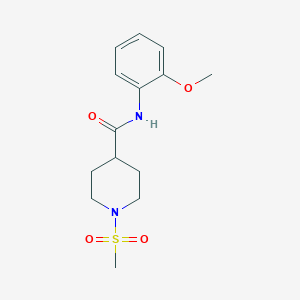

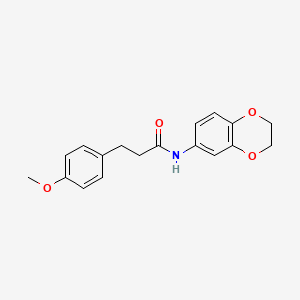

![4-[(1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoic acid](/img/structure/B5769529.png)

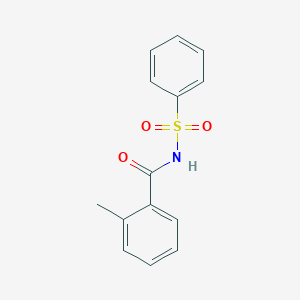
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5769541.png)

